molecular formula C17H17NO2 B12849443 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline

5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline

Cat. No.: B12849443
M. Wt: 267.32 g/mol
InChI Key: TWFRTYPUXPTUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline is a compound that features an indoline core structure substituted with a 1,3-dioxolane ring. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline typically involves the reaction of indoline with a suitable 1,3-dioxolane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the indoline and the 1,3-dioxolane moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)phenyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C17H17NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-5,10-11,17-18H,6-9H2

InChI Key

TWFRTYPUXPTUQM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)C4OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.